molecular formula C23H33N5O8 B6292810 Me-Tetrazine-PEG4-amine HCl salt CAS No. 1682653-79-7

Me-Tetrazine-PEG4-amine HCl salt

Cat. No.: B6292810
CAS No.: 1682653-79-7
M. Wt: 507.5 g/mol
InChI Key: GQHHMKMNPIEOBY-UHFFFAOYSA-N
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Description

Me-Tetrazine-PEG4-amine HCl salt, also known as Methyltetrazine-PEG4-amine HCl salt, is a heterobifunctional linker. It contains a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and a primary amine group. This compound is widely used in bioconjugation, particularly in bioorthogonal chemistry, due to its excellent selectivity and biocompatibility .

Mechanism of Action

Target of Action

The primary target of Me-Tetrazine-PEG4-amine HCl salt is strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . These targets are often found in various biomolecules, making the compound highly useful in bioconjugation applications .

Mode of Action

This compound contains a tetrazine group and a primary amine group . The tetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes . This reaction is highly efficient and specific, allowing the compound to bind to its targets without interfering with other functional groups present in biological samples .

Biochemical Pathways

The compound’s action primarily affects the bioconjugation pathways in biological systems . By reacting with strained alkenes, it facilitates the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG4 spacer . This polyethylene glycol chain enhances the compound’s solubility in aqueous buffers , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a stable dihydropyridazine linkage . This linkage is formed when the tetrazine group in the compound reacts with strained alkenes in the target molecules . The formation of this linkage enables the conjugation of biomolecules, which can be used in various applications such as fluorescent imaging, drug delivery, and molecular imaging .

Preparation Methods

The synthesis of Me-Tetrazine-PEG4-amine HCl salt involves the following steps:

Chemical Reactions Analysis

Me-Tetrazine-PEG4-amine HCl salt undergoes several types of chemical reactions:

Scientific Research Applications

Me-Tetrazine-PEG4-amine HCl salt has numerous applications in scientific research:

    Fluorescent Imaging: It is used in the development of fluorescent probes for imaging biological systems.

    Drug Delivery: The compound is employed in the design of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging: It is used in the synthesis of radiolabeled compounds for imaging.

    Radionuclide Therapy: The compound is utilized in the development of radiotherapeutic agents.

    Radiochemistry and Drug Target Identification: It is used in various radiochemical applications and in identifying drug targets

Comparison with Similar Compounds

Me-Tetrazine-PEG4-amine HCl salt is unique due to its combination of a methyltetrazine moiety and a PEG chain. Similar compounds include:

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in bioconjugation and bioorthogonal chemistry.

Properties

IUPAC Name

3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O8/c29-21(24-17-19-1-3-20(4-2-19)23-27-25-18-26-28-23)5-7-32-9-11-34-13-15-36-16-14-35-12-10-33-8-6-22(30)31/h1-4,18H,5-17H2,(H,24,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHHMKMNPIEOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C2=NN=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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